molecular formula C18H20O5 B7647077 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid

Cat. No.: B7647077
M. Wt: 316.3 g/mol
InChI Key: RIJAEOJDFQOGFD-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid is an organic compound with the molecular formula C18H20O5 and a molecular weight of 316.35 g/mol . This compound is characterized by its benzyloxy and dimethoxy functional groups attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is known for its applications in various fields, including chemistry and pharmaceuticals.

Properties

IUPAC Name

3-(3,5-dimethoxy-4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-21-15-10-14(8-9-17(19)20)11-16(22-2)18(15)23-12-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJAEOJDFQOGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid typically involves the reaction of 3,5-dimethoxybenzyl alcohol with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Oxidation: Conversion to carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction: Transformation of the carboxylic acid group into alcohols using lithium aluminum hydride.
  • Substitution Reactions: Formation of derivatives by nucleophilic substitution at the benzyloxy or methoxy groups.
Reaction TypeReagentsMajor Products
OxidationKMnO4, CrO3Carboxylic acids, ketones
ReductionLiAlH4Alcohols
SubstitutionAmines, thiols, halidesVarious substituted derivatives

Biological Studies

The compound's structural features make it suitable for biological research, particularly in enzyme inhibition and receptor binding studies. Its mechanism of action involves interactions with molecular targets where the benzyloxy and methoxy groups enhance binding affinity.

Case Study: Antiviral Activity
Research has indicated that derivatives of similar compounds exhibit significant antiviral activity against plant viruses such as the tobacco mosaic virus (TMV). For instance, a related compound demonstrated higher in vivo activity compared to commercial virucides like ribavirin . This suggests potential applications in agricultural biotechnology.

Industrial Applications

In the industrial sector, 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid is used in the synthesis of specialty chemicals and materials with unique properties. Its ability to undergo various chemical transformations allows for the development of new products with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid involves its interaction with specific molecular targets. The benzyloxy and dimethoxy groups can interact with enzymes and receptors, modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Biological Activity

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid, also known by its CAS number 20947-48-2, is a compound with significant biological activity, particularly in the fields of antiviral and anti-inflammatory research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a substituted phenyl group that includes both methoxy and benzyloxy functionalities. Its molecular weight is approximately 316.3 g/mol, which influences its solubility and bioavailability in biological systems .

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives related to 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid. Notably, compounds with similar structures have demonstrated significant efficacy against various viruses, including the tobacco mosaic virus (TMV). For instance, a derivative showed inactivation activity of 46% at a concentration of 500 μg/mL, outperforming the commercial antiviral ribavirin .

Table 1: In Vivo Anti-TMV Activity Comparison

CompoundInactivation Activity (%)Curative Activity (%)Protective Activity (%)
15d464941
Ribavirin323534

These results suggest that the structural modifications in the phenyl ring significantly enhance antiviral properties.

Anti-inflammatory and Analgesic Effects

In addition to antiviral properties, derivatives of this compound have been investigated for their role as GPR34 antagonists. A specific derivative exhibited an IC50 value of 0.059 μM in inhibiting ERK1/2 phosphorylation in CHO cells expressing GPR34, indicating potent anti-inflammatory effects . This suggests potential applications in treating conditions associated with chronic inflammation and pain.

The biological activities of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid are largely attributed to its ability to interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound acts as an antagonist at GPR34, influencing signaling pathways that regulate inflammation and pain perception.
  • Antiviral Mechanisms : The structural characteristics enhance binding affinity to viral proteins or inhibit viral replication processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that the presence and position of substituents on the aromatic ring are critical for maintaining biological efficacy. For example:

  • Methoxy Groups : The introduction of methoxy groups enhances lipophilicity but can decrease antiviral activity if over-substituted.
  • Benzyloxy Group : This group appears to favorably influence both antiviral and anti-inflammatory activities .

Case Studies

  • Antiviral Efficacy Against TMV : In vivo studies demonstrated that certain derivatives exhibited higher protective effects than traditional antivirals like ribavirin.
  • GPR34 Antagonism : A study identified a derivative that effectively inhibited GPR34-related pathways in neuropathic pain models without significant toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid
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3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.